molecular formula C8H12OS B14303068 2-[1-(Methylsulfanyl)ethylidene]cyclopentan-1-one CAS No. 113219-43-5

2-[1-(Methylsulfanyl)ethylidene]cyclopentan-1-one

Katalognummer: B14303068
CAS-Nummer: 113219-43-5
Molekulargewicht: 156.25 g/mol
InChI-Schlüssel: HUYMBAVAPBLYGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(Methylsulfanyl)ethylidene]cyclopentan-1-one is an organic compound with the molecular formula C8H12OS It is a derivative of cyclopentanone, featuring a methylsulfanyl group and an ethylidene group attached to the cyclopentanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Methylsulfanyl)ethylidene]cyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with a suitable methylsulfanyl reagent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[1-(Methylsulfanyl)ethylidene]cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or thiols.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted cyclopentanone derivatives.

Wissenschaftliche Forschungsanwendungen

2-[1-(Methylsulfanyl)ethylidene]cyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[1-(Methylsulfanyl)ethylidene]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentanone: The parent compound, lacking the methylsulfanyl and ethylidene groups.

    2-Cyclopentenone: A related compound with a double bond in the cyclopentane ring.

    Cyclohexanone: A six-membered ring analog of cyclopentanone.

Uniqueness

2-[1-(Methylsulfanyl)ethylidene]cyclopentan-1-one is unique due to the presence of both the methylsulfanyl and ethylidene groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Eigenschaften

113219-43-5

Molekularformel

C8H12OS

Molekulargewicht

156.25 g/mol

IUPAC-Name

2-(1-methylsulfanylethylidene)cyclopentan-1-one

InChI

InChI=1S/C8H12OS/c1-6(10-2)7-4-3-5-8(7)9/h3-5H2,1-2H3

InChI-Schlüssel

HUYMBAVAPBLYGP-UHFFFAOYSA-N

Kanonische SMILES

CC(=C1CCCC1=O)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.